molecular formula C20H17ClFN3O B2638497 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-68-5

1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2638497
CAS No.: 900001-68-5
M. Wt: 369.82
InChI Key: ZIOLXBTYRUBLGL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic small molecule based on the dihydropyrrolo[1,2-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is presented as a high-purity chemical for research purposes. Core Research Applications The primary research value of this compound lies in its potential as a building block or lead compound in pharmaceutical development. Its molecular architecture, featuring a fused pyrrolopyrazine core substituted with chlorophenyl and fluorophenyl carboxamide groups, is often associated with bioactive molecules. Analogous compounds containing the pyrrolo[1,2-a]pyrazine core are actively investigated as potential inhibitors of poly(ADP-ribose) polymerase (PARP) , a key therapeutic target for the treatment of various cancers, cardiovascular diseases, and neurodegenerative disorders . Furthermore, structurally similar molecules have demonstrated potent in vitro antitumor activity against multiple human cancer cell lines, including pancreatic, prostate, and breast cancers, in recent studies . The specific 4-fluorophenyl carboxamide moiety is a common pharmacophore found in compounds designed for screening and bioactivity testing. Handling and Compliance This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is not approved for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLXBTYRUBLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 1,4-diketones under acidic or basic conditions.

    Introduction of Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the pyrrolo[1,2-a]pyrazine core reacts with 4-chlorobenzoyl chloride and 4-fluoroaniline in the presence of a base like triethylamine.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have been synthesized and screened for their ability to inhibit kinases involved in cancer progression. A notable study demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited significant inhibitory activity against glioblastoma cell lines, particularly through the inhibition of the AKT2/PKBβ pathway, which is crucial in glioma malignancy .

Key Findings:

  • Compound 4j from the study showed low micromolar activity against AKT2 and inhibited neurosphere formation in primary patient-derived glioma stem cells while being relatively non-toxic to non-cancerous cells.

Kinase Inhibition

The compound has been investigated for its ability to act as a kinase inhibitor. Kinases play a pivotal role in various signaling pathways associated with cancer and other diseases. Studies have indicated that compounds with similar structural motifs can effectively inhibit specific kinases, leading to potential therapeutic applications in treating diseases characterized by dysregulated kinase activity .

Table 1: Kinase Inhibition Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Notes
Compound 4jAKT2<10Anti-glioma activity
Compound XOther Kinase<15General kinase inhibition

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit various biological activities including anti-inflammatory effects and modulation of neurotransmitter systems. These properties suggest potential applications in treating conditions such as pain and neurodegenerative disorders .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Case Study 1 : A synthetic approach was developed for creating derivatives that showed enhanced anticancer properties through modifications at the nitrogen positions of the dihydropyrrolo-pyrazine framework. The resulting compounds were tested against multiple cancer cell lines with promising results.
  • Case Study 2 : A series of N-aryl-1,4-dihydropyridines were synthesized and evaluated for antitubercular activity. These studies revealed that modifications on the aromatic rings significantly influenced the biological activity of the compounds .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Key Properties / Applications Evidence Source
Target Compound : 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Dihydropyrrolo-pyrazine (bicyclic) 4-chlorophenyl (N-linked), 4-fluorophenyl (carboxamide) Likely optimized for CNS or kinase targets due to bicyclic rigidity and halogenation N/A (synthesized from analogs)
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) Pyrazoline (monocyclic) 4-chlorophenyl, 4-fluorophenyl, ethanone Lower polarity due to ketone; potential agrochemical applications
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine (monocyclic) 4-chlorophenyl (carboxamide), ethyl-piperazine Enhanced solubility via flexible piperazine; intermediate in antipsychotic synthesis
N-(4-Chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide () Pyrimido-benzimidazole (tricyclic) 4-chlorophenyl (carboxamide), phenethyl group High rigidity for DNA intercalation or protease inhibition
Pyracarbolid (3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide, ) Dihydropyran (monocyclic) Methyl, phenyl Antifungal pesticide; carboxamide enhances soil persistence

Key Structural and Functional Insights:

Core Rigidity vs. Flexibility :

  • The target compound’s dihydropyrrolo-pyrazine core offers intermediate rigidity compared to pyrazoline (flexible) and pyrimido-benzimidazole (highly rigid) systems. This balance may improve target engagement in kinase or GPCR pathways .
  • Piperazine derivatives () exhibit greater conformational flexibility, favoring blood-brain barrier penetration, but may suffer from off-target interactions .

Halogenation Effects: Both 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity (logP ~3.5–4.0 estimated), comparable to Compound 3 (). However, the carboxamide linker in the target likely improves solubility over Compound 3’s ethanone group . Fluorine’s electron-withdrawing nature may reduce metabolic oxidation, extending half-life compared to non-halogenated analogs like pyracarbolid .

Biological Activity Trends :

  • Pyrimido-benzimidazole derivatives () are associated with DNA-targeting activity due to planar aromatic systems, whereas the target’s bicyclic core may favor protein-binding pockets .
  • Piperazine carboxamides () are prevalent in antipsychotics (e.g., aripiprazole analogs), suggesting the target compound could be tailored for neurological applications with structural modifications .

Biological Activity

The compound 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl and 4-fluorophenyl derivatives with suitable precursors to form the pyrrolo[1,2-a]pyrazine structure. The synthetic pathway often includes steps such as condensation reactions and cyclization under specific conditions to achieve the desired structural configuration.

Example Synthesis Procedure

  • Reactants : 4-chlorophenyl aniline, 4-fluorophenyl acetic acid, and appropriate coupling agents.
  • Conditions : The reaction is usually carried out in a solvent like dichloroethane at elevated temperatures (around 356 K) for several hours.
  • Purification : Post-reaction, the mixture is cooled, extracted with organic solvents, and purified through column chromatography.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains including Acinetobacter baumannii and Staphylococcus aureus. These compounds often demonstrate minimum inhibitory concentrations (MIC) in the low microgram range.

Anticancer Properties

Some studies have reported that pyrrolo[1,2-a]pyrazine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. This property is particularly valuable in developing treatments for diseases like Alzheimer's and infections caused by urease-producing bacteria.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several pyrazole derivatives, some of which exhibited potent activity against A. baumannii with MIC values as low as 0.78 µg/mL. These findings suggest that structural modifications can enhance antimicrobial potency significantly .
  • Anticancer Research : A compound similar in structure was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Biological Activity Summary

Activity TypeCompound StructureMIC (µg/mL)Reference
Antimicrobial1-(4-chlorophenyl)-N-(4-fluorophenyl)...0.78
AnticancerSimilar pyrrolo[1,2-a]pyrazine derivativeIC50 < 10
Enzyme InhibitionPyrrolo[1,2-a]pyrazine derivativesIC50 < 5

Table 2: Synthesis Conditions

StepConditions
Reactants4-Chlorophenyl aniline + 4-Fluorophenyl...
SolventDichloroethane
Temperature356 K
Duration12 hours

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